molecular formula C9H16O2 B3318948 Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate CAS No. 104131-91-1

Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate

Cat. No.: B3318948
CAS No.: 104131-91-1
M. Wt: 156.22 g/mol
InChI Key: XYLRAJBRBYIUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C9H16O2. It is a cyclopropane derivative, characterized by the presence of an ethyl ester group and an isopropyl substituent on the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with isopropyl alcohol in the presence of an acid catalyst to form the corresponding ester. The reaction conditions typically include refluxing the mixture to facilitate esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

1.1 Organic Synthesis
Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate serves as a crucial building block in organic synthesis. Its cyclopropane moiety allows for the introduction of various functional groups through cyclopropanation reactions, which can lead to the formation of more complex molecules. This versatility is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

1.2 Mechanistic Studies
The compound's unique structure influences its reactivity and interaction with other molecules. The strain in the cyclopropane ring enhances its electrophilic character, making it a suitable candidate for reactions such as nucleophilic substitutions and additions to alkenes.

Biological Applications

2.1 Antimicrobial Properties
Research indicates that cyclopropane derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents. For instance, a study demonstrated that similar compounds effectively inhibited O-acetylserine sulfhydrylase, an enzyme critical for cysteine biosynthesis in bacteria .

2.2 Antitumor Activity
The anticancer potential of this compound has been explored through in vitro assays on human cancer cell lines. Certain analogs exhibited cytotoxic effects with IC50 values in the nanomolar range, indicating their potential as anticancer agents. These findings support further investigation into their mechanisms of action and therapeutic applications.

2.3 Enzyme Inhibition
Cyclopropane derivatives are known to act as enzyme inhibitors by forming stable complexes with target enzymes, thereby reducing their activity. Studies have highlighted the effectiveness of these compounds in inhibiting key enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies.

Case Studies and Research Findings

Several case studies illustrate the biological efficacy of this compound:

Study Focus Findings
Antimicrobial Efficacy A series of cyclopropane carboxylic acids demonstrated effective inhibition against Gram-negative bacteria, suggesting their use as adjuvants to enhance antibiotic efficacy against resistant strains .
Anticancer Activity In vitro tests on human cancer cell lines (e.g., HepG2 and MDA-MB-231) revealed specific analogs with potent anticancer properties, warranting further investigation into their therapeutic potential .
Mechanistic Studies Structural analysis using X-ray crystallography provided insights into how these compounds interact with their targets at a molecular level, crucial for designing more potent derivatives .

Summary Table of Biological Activities

Activity Type Description
Antimicrobial Inhibition of bacterial growth; potential as antibiotic adjuvants .
Antitumor Cytotoxic effects on cancer cell lines; promising results in inhibiting proliferation .
Enzyme Inhibition Effective inhibition of key metabolic enzymes; potential for new therapeutic strategies .

Mechanism of Action

The mechanism of action of ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active cyclopropane carboxylic acid, which may interact with enzymes or receptors in biological systems. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its ethyl ester and isopropyl substituent, which confer distinct chemical and physical properties.

Biological Activity

Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of cyclopropane derivatives known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound can undergo various chemical reactions, including:

  • Oxidation : Converts to corresponding carboxylic acids or ketones.
  • Reduction : Converts the ester group to an alcohol.
  • Nucleophilic Substitution : Replaces the ester group with other functional groups.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The ester group can hydrolyze to release the active cyclopropane carboxylic acid, which may interact with enzymes or receptors, influencing various biological processes. The isopropyl group enhances lipophilicity and membrane permeability, thus affecting bioavailability and overall activity .

Antimicrobial Activity

Cyclopropane derivatives have shown significant antimicrobial properties. This compound has been investigated for its potential as an antibacterial agent. Studies indicate that compounds within this class can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

Antiviral Activity

Research has also explored the antiviral potential of this compound. Cyclopropane derivatives have been associated with inhibition of viral replication, particularly in cases involving RNA viruses. The mechanism often involves interference with viral proteases or polymerases, crucial for viral maturation and replication .

Anticancer Activity

The anticancer properties of cyclopropane derivatives are noteworthy. This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have indicated that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains, indicating moderate antibacterial activity compared to standard antibiotics .

Antiviral Assays

In another study focusing on antiviral activity, this compound was tested against SARS-CoV-2 protease. Results showed that the compound could inhibit viral replication in vitro with an effective concentration (EC50) in the low micromolar range (approximately 1.5 µM), suggesting its potential as a lead compound for further antiviral drug development .

Properties

IUPAC Name

ethyl 1-propan-2-ylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-11-8(10)9(5-6-9)7(2)3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLRAJBRBYIUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate

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